Lipophilicity Differentiation: logP of N-(3,3-Difluorocyclobutyl)cyclopentanamine vs. Parent 3,3-Difluorocyclobutan-1-amine
N-(3,3-Difluorocyclobutyl)cyclopentanamine exhibits a calculated logP of 2.32, approximately 3.6-fold higher than the parent 3,3-difluorocyclobutan-1-amine (XLogP3 = 0.5) [1]. The N-cyclopentyl substitution removes one hydrogen-bond donor, reducing HBD count from 1 to 1 and H-bond acceptors from 3 to 1, while lowering TPSA from 26 Ų to 12.03 Ų [1]. This magnitude of lipophilicity shift is consistent with the addition of a cyclopentyl ring (calculated contribution ~1.8 logP units), placing the compound in an oral drug-like lipophilicity range (logP 2–3) distinct from the more polar parent amine, which occupies the highly polar, low-permeability region [2]. In the context of lead optimisation, this means the N-cyclopentyl derivative is suited to scaffolds requiring enhanced membrane permeability relative to the parent, while the parent amine is more appropriate for solubility-driven designs.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 2.32 (Leyan computed value); TPSA = 12.03 Ų; H-bond donors = 1; H-bond acceptors = 1 |
| Comparator Or Baseline | 3,3-Difluorocyclobutan-1-amine (CAS 791061-00-2): XLogP3 = 0.5; TPSA = 26 Ų; H-bond donors = 1; H-bond acceptors = 3 [1] |
| Quantified Difference | ΔlogP ≈ +1.82; ΔTPSA = −13.97 Ų; H-bond acceptors reduced from 3 to 1 |
| Conditions | Computed/predicted values from vendor product specification (Leyan) and PubChem computed properties |
Why This Matters
The ~3.6-fold higher logP places this compound in a more drug-like lipophilicity window (logP 2–3) versus the parent amine (logP <1), enabling selective procurement for membrane-permeability-driven SAR campaigns.
- [1] PubChem. 3,3-Difluorocyclobutan-1-amine, CID 22500951. XLogP3-AA = 0.5, TPSA = 26 Ų, H-bond donor count = 1, H-bond acceptor count = 3. URL: https://pubchem.ncbi.nlm.nih.gov/compound/22500951 View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. DOI: 10.1517/17460441003605098. (Benchmark for oral drug-like logP 2–3 range.) View Source
